![molecular formula C31H27N3O4S3 B383203 methyl 2-[[2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 379236-74-5](/img/structure/B383203.png)
methyl 2-[[2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Description
Methyl 2-[[2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C31H27N3O4S3 and its molecular weight is 601.8g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-[[2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer effects, mechanisms of action, and other pharmacological activities.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core linked to a tetrahydro-cycloheptathiophene structure. Its molecular formula is C27H25N3O4S2 with a molecular weight of 513.63 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity . For instance:
- Cell Line Studies : In vitro assays have demonstrated that the compound inhibits the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values were reported to be lower than those of standard chemotherapeutics such as Doxorubicin .
- Mechanism of Action : The anticancer effects are hypothesized to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed increased sub-G1 phase populations in treated cells, indicating apoptosis .
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound showed enhanced efficacy in reducing cell viability compared to single-agent treatments .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties . In animal models of inflammation, it demonstrated a significant reduction in edema and inflammatory cytokine levels (e.g., TNF-alpha and IL-6). The proposed mechanism involves inhibition of NF-kB signaling pathways .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Breast Cancer Treatment : A study involving MCF-7 cells treated with the compound showed a dose-dependent decrease in cell proliferation and an increase in apoptosis markers such as cleaved caspase-3 and PARP .
- Chronic Inflammation Model : In a rodent model of chronic inflammation induced by carrageenan injection, administration of the compound resulted in significantly reduced paw swelling and histological evidence of decreased inflammatory cell infiltration .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
methyl 2-[[2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O4S3/c1-38-30(37)26-21-15-9-4-10-16-23(21)41-28(26)32-24(35)18-40-31-33-27-25(22(17-39-27)19-11-5-2-6-12-19)29(36)34(31)20-13-7-3-8-14-20/h2-3,5-8,11-14,17H,4,9-10,15-16,18H2,1H3,(H,32,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUMQQCFZGVKPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=CC=C5)C(=O)N3C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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